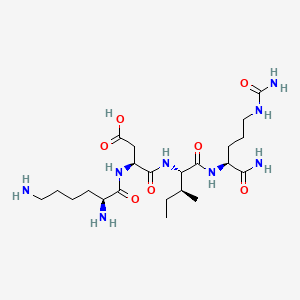

Tripeptide-10 citrulline

Description

Properties

IUPAC Name |

(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N8O7/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37)/t12-,13-,14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPMARPRXONRJX-BWJWTDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960531-53-7 | |

| Record name | Tripeptide-10 citrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960531537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPEPTIDE-10 CITRULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2732R0E76W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tripeptide-10 Citrulline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Decorin-Mimetic Peptide for Optimal Collagen Organization and Enhanced Skin Architecture

Abstract

Tripeptide-10 Citrulline is a synthetic tetrapeptide that has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science. Its primary mechanism of action lies in its remarkable ability to mimic the function of decorin, a naturally occurring proteoglycan that plays a crucial role in the regulation of collagen fibrillogenesis. As decorin levels decline with age, collagen fibers become disorganized, leading to a loss of skin suppleness and the formation of wrinkles. This compound compensates for this loss by binding to collagen fibrils, ensuring the uniformity of fibril diameter and spacing. This action results in a more organized and stable collagen network, ultimately improving the skin's mechanical properties, including elasticity and firmness. This technical guide provides a comprehensive overview of the molecular pathways, experimental evidence, and quantitative data supporting the mechanism of action of this compound.

Introduction: The Role of Decorin in Extracellular Matrix Homeostasis

The structural integrity and youthful appearance of the skin are largely dependent on the highly organized architecture of the extracellular matrix (ECM), of which collagen is the most abundant protein. The precise assembly of collagen molecules into functional fibrils, a process known as fibrillogenesis, is tightly regulated by various molecules, including proteoglycans.[1][2] Decorin, a small leucine-rich proteoglycan (SLRP), is a key regulator of this process.[1][2] It interacts with collagen via its protein core, influencing fibril growth and preventing excessive bundling.[1][2]

With advancing age, the levels of functional decorin in the skin decrease, leading to the formation of disrupted and disorganized collagen fibers. This structural deterioration contributes significantly to the visible signs of aging, such as reduced skin elasticity and the formation of wrinkles.[1][2]

This compound: A Decorin-Mimetic Approach

This compound is a synthetic tetrapeptide engineered to mimic the specific collagen-binding sequences of decorin.[3] Its unique amino acid sequence allows it to bind directly and specifically to collagen fibers, thereby substituting for the age-related loss of functional decorin.[1][2][3] By binding to collagen fibrils, this compound regulates their size and ensures a uniform diameter and regular spacing, leading to a more cohesive and stable collagen network.[1][2][4]

Signaling Pathway and Molecular Interaction

The primary mechanism of this compound does not involve complex intracellular signaling cascades but rather a direct interaction with extracellular collagen fibers. The proposed pathway is as follows:

Experimental Evidence and Quantitative Data

The efficacy of this compound is supported by both in vitro and in vivo studies. These studies have demonstrated its ability to influence collagen fibrillogenesis and translate these molecular effects into tangible improvements in skin properties.

In Vitro Studies

The foundational research on this compound involved screening a library of synthetic tetrapeptides designed to mimic decorin's binding sites.[1][2] The lead candidate, now known as this compound, was selected based on its superior performance in an in vitro collagen fibrillogenesis assay.[1][2]

Table 1: Summary of In Vitro Quantitative Data

| Parameter Measured | Method | Result | Reference |

| Collagen Fibril Diameter | Transmission Electron Microscopy | Thinner and more uniform fibrils | [1][2] |

| Collagen Fibrillogenesis | Turbidimetric Assay | Regulation of fibril formation | [1][2] |

In Vivo/Clinical Studies

Clinical trials have been conducted to evaluate the in vivo effects of topical formulations containing this compound on human skin. These studies have consistently demonstrated improvements in skin suppleness, elasticity, and a reduction in the appearance of wrinkles.

Table 2: Summary of In Vivo/Clinical Quantitative Data

| Study Parameter | Number of Subjects | Duration | Method | Result | Reference |

| Skin Suppleness | Not specified | 28 days | Not specified | 54% increase | [4] |

| Skin Microtopography (cR2 & cR3 parameters) | 24 | 60 days | Visioscan VC98 | Statistically significant improvement | [5][6] |

| Transepidermal Water Loss (TEWL) | 24 | 60 days | Tewameter | Possible improvement | [5][6] |

Detailed Experimental Protocols

A thorough understanding of the methodologies used to evaluate this compound is crucial for researchers. Below are detailed protocols for the key experiments cited.

In Vitro Collagen Fibrillogenesis Assay

This assay is designed to assess the ability of a substance to influence the self-assembly of collagen molecules into fibrils.

Methodology:

-

Preparation of Collagen Solution: A solution of purified Type I collagen is prepared in a dilute acidic buffer (e.g., 0.01 M HCl) to maintain the collagen in its monomeric form. The concentration is typically between 0.3 and 0.5 mg/mL.

-

Preparation of Test and Control Solutions: A stock solution of this compound is prepared in an appropriate vehicle. A control solution containing only the vehicle is also prepared.

-

Initiation of Fibrillogenesis: The collagen solution is mixed with either the this compound solution or the control solution in a cuvette. Fibrillogenesis is initiated by neutralizing the pH and raising the temperature to 37°C.

-

Turbidity Measurement: The formation of collagen fibrils increases the turbidity of the solution, which can be monitored by measuring the absorbance at 313 nm over time using a spectrophotometer.

-

Data Analysis: The resulting turbidity-time curves are analyzed to determine the lag time, the rate of fibril growth, and the final turbidity. A delay in the lag phase and a lower final turbidity in the presence of this compound would indicate its regulatory effect on fibrillogenesis.

Clinical Evaluation of Skin Parameters

Clinical studies are essential to validate the in vitro findings and assess the real-world efficacy of this compound.

Methodology:

-

Subject Recruitment: A cohort of healthy volunteers with signs of skin aging is recruited.

-

Randomization: Subjects are randomly assigned to different treatment groups: one receiving a formulation with this compound, and a control group receiving a placebo formulation.

-

Baseline Measurements: Before the start of the treatment, baseline measurements of skin parameters are taken.

-

Skin Microtopography (Visioscan VC98): This non-invasive device captures high-resolution images of the skin surface. Software analysis provides parameters such as cR2 (maximum roughness) and cR3 (average roughness), which quantify the smoothness of the skin.

-

Transepidermal Water Loss (Tewameter): This instrument measures the rate of water evaporation from the skin, providing an indication of the skin barrier function.

-

-

Treatment Period: Subjects apply the assigned product according to a specified regimen (e.g., twice daily for 60 days).

-

Follow-up Measurements: Skin parameters are measured at regular intervals throughout the study (e.g., at 20, 40, and 60 days).

-

Data Analysis: The changes in skin parameters from baseline are calculated for each group and statistically compared to determine the efficacy of the this compound formulation.

Conclusion

This compound represents a targeted and effective approach to combating the signs of skin aging by addressing a fundamental cause: the disorganization of the collagen network. By mimicking the action of decorin, it promotes the formation of a more uniform and stable collagen architecture, leading to demonstrable improvements in skin suppleness and elasticity. The robust in vitro and in vivo data provide a strong scientific foundation for its use in advanced skincare formulations. For researchers and drug development professionals, this compound offers a compelling example of a biomimetic peptide with a well-defined mechanism of action and clinically proven efficacy. Further research could explore its synergistic effects with other active ingredients and its potential applications in wound healing and tissue regeneration.

References

- 1. A new decorin-like tetrapeptide for optimal organization of collagen fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A NEW DECORIN-LIKE TETRAPEPTIDE FOR OPTIMAL ORGANIZATION OF COLLAGEN FIBRES. • Mattek - Part of Sartorius [mattek.com]

- 3. This compound | 960531-53-7 | Benchchem [benchchem.com]

- 4. This compound, a substitute of decorin - Creative Peptides [creative-peptides.com]

- 5. The efficacy study of the combination of tripeptide-10-citrulline and acetyl hexapeptide-3. A prospective, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. relabaima.uniwa.gr [relabaima.uniwa.gr]

Tripeptide-10 Citrulline: A Deep Dive into its Function as a Decorin Mimetic for Enhanced Collagen Organization

For Immediate Release

A comprehensive technical guide released today offers an in-depth analysis of Tripeptide-10 Citrulline, a synthetic peptide that mimics the biological activity of decorin to regulate collagen fibrillogenesis and improve skin structure. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current scientific knowledge, presenting quantitative data, detailed experimental protocols, and novel visualizations of the peptide's mechanism of action.

This compound has emerged as a significant ingredient in advanced skincare and dermatological research due to its ability to address the qualitative decline of collagen in aging skin. Unlike ingredients that solely boost collagen synthesis, this compound focuses on the proper organization and uniformity of collagen fibrils, which is crucial for skin's tensile strength, suppleness, and elasticity.

Core Mechanism: Mimicking Decorin to Modulate Collagen Fibrillogenesis

Decorin is a naturally occurring proteoglycan that plays a pivotal role in the extracellular matrix (ECM) by binding to collagen fibrils. This interaction is essential for controlling fibril diameter and spacing, ensuring a well-organized and functional collagen network. With age, the amount of functional decorin in the skin decreases, leading to disorganized, thicker, and less functional collagen bundles, which manifests as wrinkles and loss of skin suppleness.

This compound is a tetrapeptide designed to mimic the specific collagen-binding loop of decorin. By binding to collagen fibrils, it effectively substitutes for the loss of functional decorin, influencing the formation of new collagen fibrils. In vitro studies have demonstrated that the presence of this compound during collagen fibrillogenesis results in the formation of thinner and more uniform collagen fibers, leading to a more cohesive and stable collagen network.

Quantitative Efficacy: In Vitro and Clinical Data

The functional benefits of this compound have been quantified through various experimental and clinical studies. These findings are summarized below, highlighting the peptide's impact on collagen organization and skin's biomechanical properties.

In Vitro Efficacy

| Parameter | Method | Result | Reference |

| Collagen Fibril Diameter | Transmission Electron Microscopy (TEM) | Leads to the formation of thinner and more uniform collagen fibers. | [1] |

| Collagen Fiber Organization | In vitro collagen fibrillogenesis assay | Improves the overall cohesion of collagen fibers. | [1] |

Clinical Efficacy

A prospective, randomized, controlled study evaluated the effects of a cream containing this compound on the skin of 24 healthy female volunteers over a 60-day period. The following key parameters were measured:

| Parameter | Instrument | 20 Days | 40 Days | 60 Days | Reference |

| Skin Microtopography (cR2 - Average Roughness) | Skin Visioscan VC98 | +3.0% (not significant) | Significant decrease vs. placebo | Significant decrease vs. placebo | [2][3] |

| Skin Microtopography (cR3 - Maximum Roughness) | Skin Visioscan VC98 | Not significant | Not significant | Significant decrease vs. placebo | [2][3] |

| Transepidermal Water Loss (TEWL) | Tewameter | Not significant | Significant decrease vs. placebo | Significant decrease vs. placebo | [2][3] |

| Skin Suppleness | Self-assessment | - | - | 54% increase in appearance | [2] |

These results indicate a progressive improvement in skin microtopography and barrier function with continued use of this compound. The increase in skin suppleness further corroborates its role in enhancing the quality of the skin's collagen network.[2]

Signaling Pathways and Logical Relationships

The primary mechanism of this compound is its direct interaction with collagen fibrils, thereby influencing their assembly. This action mimics the function of decorin, which is known to modulate collagen fibrillogenesis. The logical workflow from application to clinical benefit is illustrated below.

Furthermore, decorin is a known regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key player in fibrosis and tissue remodeling. While direct evidence for this compound's modulation of TGF-β is still emerging, its decorin-mimetic nature suggests a potential influence on this pathway, which would represent a secondary mechanism for its beneficial effects on the skin's extracellular matrix.

Detailed Experimental Protocols

To facilitate further research and validation, this guide provides detailed methodologies for key experiments cited in the literature.

In Vitro Collagen Fibrillogenesis Turbidity Assay

This assay monitors the self-assembly of collagen molecules into fibrils by measuring the increase in turbidity of a collagen solution over time.

Materials:

-

Acid-solubilized Type I collagen (e.g., from rat tail or bovine skin)

-

Phosphate-Buffered Saline (PBS), 10x concentration

-

1 M NaOH

-

This compound stock solution

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

Ice bath

Procedure:

-

Prepare a neutralized collagen solution on ice by mixing the acid-solubilized collagen with 10x PBS and adjusting the pH to 7.2-7.4 with 1 M NaOH. The final collagen concentration is typically between 0.5 and 2.0 mg/mL.

-

Add this compound to the neutralized collagen solution at the desired final concentration. A control sample without the peptide should be prepared in parallel.

-

Pipette the solutions into the wells of a pre-chilled 96-well plate.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance (turbidity) at a wavelength of 313 nm or 400 nm at regular intervals (e.g., every 5 minutes) for a period of 1 to 2 hours, or until the turbidity reaches a plateau.

-

Plot absorbance versus time to generate fibrillogenesis curves. The lag time, growth rate, and final turbidity can be analyzed to determine the effect of this compound on the kinetics of collagen assembly.

Transmission Electron Microscopy (TEM) for Collagen Fibril Analysis

TEM is used to visualize the ultrastructure of the formed collagen fibrils and to quantify their diameter and organization.

Procedure:

-

Sample Preparation: After the in vitro fibrillogenesis assay, the collagen gels are fixed with a solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., cacodylate or phosphate (B84403) buffer) for at least 2 hours at 4°C.

-

Post-fixation: The samples are washed with buffer and post-fixed with 1% osmium tetroxide for 1-2 hours to enhance contrast.

-

Dehydration: The fixed samples are dehydrated through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: The samples are infiltrated with a resin (e.g., Epon or Spurr's resin) and then polymerized in an oven.

-

Sectioning: Ultrathin sections (60-90 nm) are cut from the resin blocks using an ultramicrotome equipped with a diamond knife.

-

Staining: The sections are collected on copper grids and stained with uranyl acetate (B1210297) and lead citrate (B86180) to further enhance contrast.

-

Imaging: The stained sections are examined using a transmission electron microscope. Images of cross-sectioned fibrils are captured at high magnification.

-

Image Analysis: The diameter of a large number of fibrils (typically >100) from different regions of the grid is measured using image analysis software. The distribution of fibril diameters is then plotted and statistically analyzed.

Clinical Assessment of Skin Elasticity and Suppleness

The biomechanical properties of the skin are evaluated using non-invasive devices.

Equipment:

-

Cutometer® (for elasticity)

-

Visioscan® (for skin surface topography)

Procedure (Cutometer):

-

Subjects are acclimated to a room with controlled temperature and humidity for at least 20 minutes before measurements.

-

The probe of the Cutometer is placed on the designated skin area (e.g., forearm or cheek).

-

A defined negative pressure is applied for a set period (e.g., 2 seconds), drawing the skin into the probe. The vertical displacement of the skin is measured.

-

The negative pressure is released for a set period (e.g., 2 seconds), and the return of the skin to its original position is measured.

-

Parameters such as R0 (firmness), R2 (gross elasticity), R5 (net elasticity), and R7 (biological elasticity) are calculated from the deformation and recovery curves.

Procedure (Visioscan):

-

A high-resolution image of the skin surface is taken.

-

The software analyzes the image to quantify parameters such as average roughness (cR2) and maximum roughness (cR3), which are indicative of fine lines and wrinkles.

The following diagram illustrates a typical workflow for a clinical trial assessing the efficacy of a topical product containing this compound.

Conclusion

This compound represents a targeted approach to combating the signs of skin aging by focusing on the qualitative aspects of the collagen network. By mimicking the function of decorin, it promotes the formation of a more organized and uniform collagen matrix, leading to clinically demonstrable improvements in skin suppleness, elasticity, and surface texture. The detailed protocols and data presented in this guide provide a solid foundation for further research and development in the field of cosmetic science and dermatology.

References

An In-Depth Technical Guide to the Biochemical Influence of Tripeptide-10 Citrulline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptide-10 citrulline, a synthetic tetrapeptide, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science. Its primary mechanism of action lies in its ability to mimic the function of decorin, a naturally occurring proteoglycan that plays a crucial role in the regulation of collagen fibrillogenesis. By binding to collagen fibrils, this compound ensures the uniform organization and stability of collagen fibers, leading to improved skin suppleness, elasticity, and a reduction in the visible signs of aging. This technical guide delves into the biochemical pathways influenced by this compound, presenting quantitative data from clinical and in vitro studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the composition and organization of the extracellular matrix (ECM), of which collagen is the most abundant protein. With age, the synthesis of collagen decreases, and its structure becomes disorganized, leading to the formation of wrinkles and loss of skin firmness. Decorin, a small leucine-rich proteoglycan, is a key regulator of collagen fibril assembly and organization.[1][2] However, the levels of functional decorin decline with age, contributing to the deterioration of the skin's mechanical properties.[1]

This compound is a synthetic peptide designed to mimic the collagen-binding motif of decorin, thereby compensating for the age-related loss of functional decorin.[2][3] This guide provides a comprehensive overview of the biochemical mechanisms through which this compound exerts its effects on the skin.

Biochemical Pathways and Mechanism of Action

Decorin Mimicry and Regulation of Collagen Fibrillogenesis

The principal mechanism of this compound is its ability to act as a decorin mimetic.[2][4] Decorin plays a vital role in controlling the lateral fusion of collagen fibrils, thus ensuring the formation of uniformly thin and well-organized collagen fibers.[5][6] In aging skin, a decrease in functional decorin leads to the formation of thick, irregular, and poorly organized collagen bundles.[1]

This compound binds to collagen fibrils, mimicking the action of decorin to regulate the process of fibrillogenesis.[2][4] This regulation ensures the formation of collagen fibers with a uniform diameter and proper spacing, which is crucial for maintaining the skin's tensile strength and suppleness.[1][2]

Influence on Matrix Metalloproteinases (MMPs)

While direct and extensive research on this compound's effect on MMPs is limited, a closely related peptide, Acetyl Tripeptide-30 Citrulline, has been shown to inhibit several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9. This inhibition prevents the degradation of ECM components. Given the structural similarities and the common goal of preserving ECM integrity, it is plausible that this compound may also exert an inhibitory effect on certain MMPs, although further research is required to confirm this and elucidate the specific signaling pathways involved.

Quantitative Data from Efficacy Studies

Several studies have provided quantitative evidence for the efficacy of this compound in improving skin parameters.

| Study Parameter | Treatment Group | Placebo/Control Group | Duration | Results | p-value | Reference |

| Skin Suppleness | Cream with this compound | Placebo Cream | 28 days | 54% increase in skin suppleness | Not specified | [1][3] |

| Skin Microtopography (cR2) | This compound | Placebo | 20 days | 3.0% increase (less improvement than placebo) | P=.045 (vs. combination) | [7][8] |

| Skin Microtopography (cR2) | This compound | Placebo | 60 days | Significant improvement compared to placebo | P=.025 (vs. combination) | [7][8] |

| Transepidermal Water Loss (TEWL) | This compound | Placebo | 40 days | Significant decrease compared to placebo | P=.028 (vs. Acetyl hexapeptide-3) | [7][8] |

Note: The clinical study by Raikou et al. (2017) compared this compound with Acetyl hexapeptide-3 (B12377308) and a combination of both. The p-values often reflect the statistical significance of the difference between treatment groups rather than against a placebo.[7][8]

Experimental Protocols

In Vitro Collagen Fibrillogenesis Assay

This assay is crucial for evaluating the ability of this compound to regulate collagen self-assembly.

Objective: To determine the effect of this compound on the rate and extent of in vitro collagen fibril formation.

Methodology:

-

Preparation of Collagen Solution: Type I collagen is solubilized in a dilute acidic solution (e.g., 0.01 M HCl) at a concentration of 1-3 mg/mL and kept on ice to prevent premature fibrillogenesis.

-

Treatment Groups: Prepare solutions of this compound at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS). A control group with buffer alone should be included.

-

Initiation of Fibrillogenesis: The collagen solution is mixed with the treatment or control solutions, and the pH is neutralized to approximately 7.4 by adding a neutralizing buffer (e.g., 10x PBS). The final collagen concentration should be standardized across all samples.

-

Turbidity Measurement: The mixture is immediately transferred to a temperature-controlled spectrophotometer set at 37°C. The absorbance (turbidity) is monitored over time at a wavelength of 313 nm or 400 nm. An increase in turbidity indicates the formation of collagen fibrils.[9]

-

Data Analysis: The lag time, rate of fibril growth (slope of the growth phase), and the final turbidity are calculated for each group to assess the effect of this compound on collagen fibrillogenesis.

Clinical Evaluation of Skin Suppleness and Elasticity (Cutometer)

The Cutometer is a device used to measure the viscoelastic properties of the skin, providing objective data on skin firmness and elasticity.[10][11][12][13]

Objective: To quantify the effect of a topical formulation containing this compound on skin suppleness and elasticity.

Methodology:

-

Subject Recruitment: A panel of healthy volunteers with signs of skin aging is recruited. A washout period for any other topical treatments is enforced.

-

Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20-30 minutes before measurements.

-

Baseline Measurement: Baseline measurements of skin elasticity are taken on a defined area of the skin (e.g., forearm or cheek) using the Cutometer probe. The probe applies a negative pressure to the skin, drawing it into the aperture, and then releases it. The device measures the skin's ability to be deformed and to return to its original state.

-

Product Application: Subjects are provided with the test product (containing this compound) and a placebo, to be applied to randomized sites for a specified duration (e.g., 28 or 60 days).

-

Follow-up Measurements: Measurements are repeated at predefined intervals (e.g., day 14, day 28) under the same controlled conditions.

-

Data Analysis: Key parameters such as R0 (firmness), R2 (gross elasticity), and R7 (biological elasticity) are calculated and statistically analyzed to compare the effects of the treatment and placebo.

Conclusion

This compound represents a targeted approach to combating the signs of skin aging by addressing a fundamental aspect of ECM organization. Its ability to mimic decorin and regulate collagen fibrillogenesis provides a clear biochemical basis for its observed effects on skin suppleness and elasticity. The quantitative data from clinical studies, although in some cases requiring more detailed publication, supports its efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other decorin-mimetic peptides in the field of dermatological research and product development. Further research into its potential effects on MMP inhibition and broader gene expression changes in fibroblasts will provide a more complete understanding of its multifaceted benefits for skin health.

References

- 1. This compound | Decorinyl® | Cosmetic Ingredients Guide [ci.guide]

- 2. A NEW DECORIN-LIKE TETRAPEPTIDE FOR OPTIMAL ORGANIZATION OF COLLAGEN FIBRES. • Mattek - Part of Sartorius [mattek.com]

- 3. This compound, a substitute of decorin - Creative Peptides [creative-peptides.com]

- 4. daltosur.com [daltosur.com]

- 5. ors.org [ors.org]

- 6. Effects of Decorin Proteoglycan on Fibrillogenesis, Ultrastructure, and Mechanics of Type I Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. relabaima.uniwa.gr [relabaima.uniwa.gr]

- 8. The efficacy study of the combination of tripeptide-10-citrulline and acetyl hexapeptide-3. A prospective, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of decorin proteoglycan on fibrillogenesis, ultrastructure, and mechanics of type I collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. delaviesciences.com [delaviesciences.com]

- 12. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]

- 13. Cutometer® - Home [evalulab.com]

Tripeptide-10 Citrulline: A Deep Dive into its Role in Collagen Fibrillogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tripeptide-10 citrulline, a synthetic tetrapeptide that plays a significant role in the regulation of collagen fibrillogenesis. By mimicking the function of the endogenous proteoglycan decorin, this compound offers a targeted approach to improving collagen fiber organization and, consequently, skin biomechanics. This document details its mechanism of action, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction

Collagen, the most abundant protein in the extracellular matrix (ECM), is fundamental to the structural integrity and tensile strength of connective tissues, including the skin. The proper assembly of collagen molecules into highly organized fibrils, a process known as fibrillogenesis, is critical for tissue function. Dysregulation of this process, often associated with aging and various pathological conditions, leads to disorganized collagen fibers, diminished tissue elasticity, and the visible signs of aging.[1]

Decorin, a small leucine-rich proteoglycan (SLRP), is a key regulator of collagen fibrillogenesis.[2][3][4] It binds to collagen fibrils, influencing their lateral fusion and ensuring the formation of uniform, well-organized fibers.[5][6][7] As skin ages, the amount of functional decorin decreases, contributing to a decline in skin quality.[7][8]

This compound, also known under the trade name Decorinyl®, is a synthetic tetrapeptide designed to mimic the collagen-binding sequences of decorin.[7][9] This allows it to substitute for the loss of functional decorin, thereby regulating collagen fibrillogenesis and improving the overall quality of the collagen matrix.[8][10] This guide explores the scientific basis for the function of this compound in this critical biological process.

Mechanism of Action

This compound functions as a biomimetic of decorin, directly influencing the organization of collagen fibrils. Its primary mechanism is not to boost collagen synthesis, but rather to ensure the quality and proper arrangement of newly formed collagen fibers.[1][7]

By binding to collagen fibrils, this compound modulates their lateral assembly, preventing uncontrolled fusion and promoting the formation of fibrils with a more uniform diameter.[7][8] This leads to a more coherent and stable collagen network, which in turn enhances the suppleness and resilience of the skin.[9][11]

Figure 1. Mechanism of Action of this compound in Collagen Fibrillogenesis.

Quantitative Data

The efficacy of this compound in modulating collagen fibrillogenesis and improving skin properties has been evaluated in several in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| In Vitro Study: Regulation of Collagen Fibrillogenesis | |

| Assay | Turbidity Measurement |

| Method | Type I collagen samples were treated with different concentrations of a functional ingredient containing this compound. The process of fibrillogenesis was monitored by measuring the turbidity of the solution over time. |

| Finding | All tested concentrations of the this compound ingredient showed a significant, dose-dependent regulation of collagen fibrillogenesis compared to the control.[12] |

| Interpretation | This indicates that this compound can effectively control the rate and extent of collagen fibril formation in a laboratory setting. |

| In Vitro Study: Dermal Collagen Fibril Diameter | |

| Model | Tridimensional human skin model |

| Treatment | 0.01% this compound functional ingredient |

| Method | Skin sections were observed by transmission electron microscopy (TEM), and the diameter of collagen fibers was measured and statistically analyzed. |

| Finding | Treatment with this compound resulted in a statistically significant reduction in the average diameter of collagen fibrils, leading to a more uniform fibril population.[12] |

| Interpretation | This demonstrates the peptide's ability to promote the formation of thinner, more uniform collagen fibrils, characteristic of a well-organized dermal matrix. |

| Ex Vivo Study: Human Skin Biopsies | |

| Study Design | Evaluation of skin biopsies from three volunteers before and after a two-month treatment. |

| Treatment | Cosmetic formulation containing 0.01% this compound functional ingredient. |

| Method | Collagen fibril diameter was measured from transmission electron micrographs. |

| Finding | A visible improvement in the organization and uniformity of collagen fibrils was observed after the treatment period.[12] |

| Interpretation | This suggests that the effects of this compound observed in vitro translate to a more organized collagen structure in human skin. |

| In Vivo Clinical Study: Skin Suppleness | |

| Study Population | 22 female volunteers, aged 40-58 |

| Treatment | Cream containing 5% of a functional ingredient with this compound applied daily for 28 days. |

| Control | Placebo cream applied by a group of 21 female volunteers. |

| Method | Measurement of skin suppleness at day 0 and day 28. |

| Finding | A 54% increase in skin suppleness was observed in the group treated with the this compound formulation compared to the placebo group.[8][9][11] |

| Interpretation | This clinical result demonstrates a significant improvement in the biomechanical properties of the skin, attributable to the enhanced collagen organization. |

| In Vivo Clinical Study: Skin Microtopography | |

| Study Population | 24 healthy volunteers |

| Treatment Groups | G1: Combination of this compound and acetyl hexapeptide-3 (B12377308); G2: this compound only; G3: Acetyl hexapeptide-3 only; G4: Placebo. |

| Duration | 60 days |

| Method | Skin microtopography parameters (cR2 and cR3) and transepidermal water loss (TEWL) were evaluated. |

| Finding | After 60 days, the group treated with this compound alone (G2) showed better results regarding the cR2 parameter (a measure of skin roughness) compared to its performance at 20 days. The study also provided clinical evidence for the anti-wrinkle efficacy of this compound.[13][14][15] |

| Interpretation | This suggests that this compound contributes to improvements in skin surface texture over time. |

Experimental Protocols

In Vitro Collagen Fibrillogenesis Turbidity Assay

This assay is used to monitor the kinetics of collagen self-assembly in vitro. The formation of collagen fibrils from a solution of collagen monomers increases the turbidity, which can be measured spectrophotometrically.

Materials:

-

Type I collagen solution (e.g., from rat tail tendon), acid-solubilized (e.g., in 0.01 M HCl)

-

Phosphate-buffered saline (PBS), 10x, sterile

-

Sodium hydroxide (B78521) (NaOH), 1 M, sterile

-

This compound stock solution

-

Temperature-controlled spectrophotometer with a plate reader

-

96-well microplate

Procedure:

-

Preparation of Collagen Solution: On ice, mix the required volume of stock collagen solution with 10x PBS and sterile water to achieve the desired final collagen concentration (e.g., 1-3 mg/mL) and a 1x PBS concentration.

-

Neutralization: Adjust the pH of the collagen solution to 7.2-7.4 using 1 M NaOH. Keep the solution on ice to prevent premature fibrillogenesis.

-

Treatment Groups: Prepare different concentrations of this compound in the neutralized collagen solution. Include a control group with no peptide.

-

Assay Setup: Pipette the prepared collagen solutions into the wells of a pre-chilled 96-well plate.

-

Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance (turbidity) at a wavelength of 313 nm or 405 nm at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe the lag, growth, and plateau phases of fibrillogenesis (typically 1-2 hours).

-

Data Analysis: Plot the absorbance values against time to generate fibrillogenesis curves. Analyze parameters such as the lag time (t_lag), the maximum rate of fibril formation (V_max), and the final turbidity.

Figure 2. Experimental Workflow for an In Vitro Collagen Fibrillogenesis Turbidity Assay.

Transmission Electron Microscopy (TEM) for Collagen Fibril Analysis

TEM is a high-resolution imaging technique used to visualize the ultrastructure of collagen fibrils and measure their diameter.

Materials:

-

Tissue samples (e.g., from a 3D skin model or skin biopsies)

-

Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer (pH 7.4)

-

Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer

-

Ethanol (B145695) series (50%, 70%, 90%, 100%) for dehydration

-

Propylene (B89431) oxide

-

Epoxy resin (e.g., Epon)

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

-

Ultramicrotome

-

TEM grids

-

Transmission Electron Microscope

Procedure:

-

Fixation: Immediately fix small tissue samples in the primary fixative for at least 2 hours at 4°C.

-

Rinsing: Rinse the samples several times in 0.1 M cacodylate buffer.

-

Post-fixation: Post-fix the samples in the secondary fixative for 1-2 hours at 4°C.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltration: Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

-

Embedding: Embed the samples in fresh epoxy resin in molds and polymerize at 60°C for 48 hours.

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome and mount them on TEM grids.

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope and capture images of collagen fibrils in cross-section at high magnification.

-

Image Analysis: Use image analysis software to measure the diameter of a large number of fibrils to obtain a statistically significant distribution and average diameter.

Potential Signaling Pathways

While the primary mechanism of this compound is believed to be the direct structural regulation of collagen fibrillogenesis through mimicry of decorin's binding activity, the broader biological activities of decorin suggest potential indirect effects on cellular signaling. Decorin is known to interact with several growth factor receptors and modulate signaling pathways that influence cell behavior.

Decorin has been shown to influence fibroblast activity through pathways involving:

-

ERK1/2: Activation of the ERK1/2 signaling pathway can lead to the downregulation of decorin expression in fibroblasts.

-

RhoA and Rac1: Decorin can induce morphological and cytoskeletal changes in fibroblasts and activate the RhoA and Rac1 signaling pathways, which are involved in cell migration.

-

IL-6/STAT3/AUF1: Downregulation of decorin in breast stromal fibroblasts can activate this pathway, promoting a pro-carcinogenic environment.

Given that this compound acts as a decorin substitute, it is plausible that it could indirectly influence these pathways by restoring a more organized collagen matrix, which in turn affects cell-matrix interactions and mechanotransduction. However, direct evidence of this compound activating these signaling cascades is currently lacking. The following diagram illustrates a hypothetical pathway based on the known functions of decorin.

Figure 3. Hypothetical Signaling Pathway Influenced by this compound-Mediated Collagen Organization.

Conclusion

This compound represents a targeted and effective approach to improving the quality of the dermal collagen matrix. By mimicking the essential role of decorin in regulating collagen fibrillogenesis, it promotes the formation of uniform and well-organized collagen fibers. This leads to a more stable and resilient extracellular matrix, which is clinically manifested as increased skin suppleness and improved texture. The quantitative data from in vitro, ex vivo, and in vivo studies provide a strong scientific foundation for its application in skincare and dermatology. Further research into its potential influence on cellular signaling pathways could unveil additional mechanisms contributing to its beneficial effects on skin health. This technical guide provides a solid framework for understanding the core functions of this compound for researchers and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. OPG [opg.optica.org]

- 3. Quantitative Classification of 3D Collagen Fiber Organization From Volumetric Images | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Quantitative analysis of collagen fiber organization in injured tendons using Fourier transform-second harmonic generation imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Collagen Organization Using Fractal Dimensions and Fourier Transforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using transmission electron microscopy and 3View to determine collagen fibril size and three-dimensional organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. ulprospector.com [ulprospector.com]

- 11. mdpi.com [mdpi.com]

- 12. daltosur.com [daltosur.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Effect of Decorinyl on Skin Barrier Function | Wisderm [wisderm.com]

- 15. The efficacy study of the combination of tripeptide-10-citrulline and acetyl hexapeptide-3. A prospective, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripeptide-10 Citrulline: A Technical Guide to its Mechanism and Application in Extracellular Matrix Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptide-10 Citrulline is a synthetic tetrapeptide with the amino acid sequence L-lysyl-L-α-aspartyl-L-isoleucyl-L-citrulline.[1] It functions as a biomimetic of decorin, a naturally occurring proteoglycan that plays a crucial role in regulating collagen fibrillogenesis and maintaining the structural integrity of the extracellular matrix (ECM).[2][3] As skin ages, the amount of functional decorin decreases, leading to disorganized collagen fibers and a subsequent loss of skin suppleness and elasticity.[2] this compound is designed to counteract this by mimicking the action of decorin, thereby promoting the formation of uniform and well-organized collagen fibrils. This guide provides an in-depth technical overview of this compound, including its biochemical properties, mechanism of action, and a summary of relevant experimental data and protocols.

Biochemical Profile

| Property | Value | Reference |

| Amino Acid Sequence | L-Lysyl-L-α-Aspartyl-L-Isoleucyl-L-Citrulline | [1] |

| Molecular Formula | C22H42N8O7 | [4] |

| Molecular Weight | 530.63 g/mol | [4] |

| CAS Number | 960531-53-7 | [4] |

| Synonyms | Decorinyl®, T10-C | [4][5] |

Mechanism of Action: Decorin Mimicry and Collagen Fibrillogenesis Regulation

The primary mechanism of action of this compound lies in its ability to mimic the function of decorin. Decorin influences collagen fibrillogenesis, the process of collagen fiber formation, by binding to collagen fibrils and ensuring their uniform diameter and spacing.[2][6] With age, the levels of functional decorin in the skin decrease, leading to impaired collagen organization and the visible signs of aging.[2]

This compound compensates for this loss by binding to collagen fibrils, thereby regulating their assembly and organization.[2][6] This results in a more uniform and stable collagen network, which in turn improves skin suppleness, elasticity, and overall appearance.[2]

Figure 1. Signaling pathway of this compound in regulating collagen organization.

Experimental Data

Clinical Efficacy in Skin Suppleness

A single-blind, placebo-controlled study was conducted to evaluate the efficacy of a cream containing this compound. The results demonstrated a significant improvement in skin suppleness.

| Parameter | Result | Duration of Study |

| Increase in Skin Suppleness | 54% | 28 days |

Clinical Study on Skin Microtopography and Transepidermal Water Loss (TEWL)

A prospective, randomized, controlled study investigated the effects of this compound, both alone and in combination with Acetyl Hexapeptide-3, on skin microtopography and TEWL. The following tables summarize the key findings for the group treated with this compound alone compared to a placebo group. The parameters cR2 and cR3 are related to skin roughness, with a decrease indicating improvement.

Table 2: Change in Skin Roughness Parameter (cR2) from Baseline

| Timepoint | This compound Group (%) | Placebo Group (%) |

| Day 20 | +3.0 | +4.6 |

| Day 40 | Decrease (not quantified) | Increase (not quantified) |

| Day 60 | Significant Decrease (not quantified) | Increase (not quantified) |

Table 3: Change in Transepidermal Water Loss (TEWL) from Baseline

| Timepoint | This compound Group | Placebo Group |

| Day 20 | Not statistically significant | Not statistically significant |

| Day 40 | Not statistically significant | Not statistically significant |

| Day 60 | Possible improvement (not statistically significant) | No significant change |

Experimental Protocols

In Vitro Collagen Fibrillogenesis Assay (Turbidity Method)

This protocol describes a general method for assessing the effect of this compound on collagen fibrillogenesis by measuring changes in turbidity.

Figure 2. Workflow for in vitro collagen fibrillogenesis assay.

Methodology:

-

Preparation of Collagen Solution: A stock solution of type I collagen is prepared in a dilute acidic solution (e.g., 20 mM acetic acid) to maintain it in a monomeric state.

-

Initiation of Fibrillogenesis: Fibrillogenesis is initiated by neutralizing the collagen solution with a buffer (e.g., phosphate-buffered saline, PBS) to a physiological pH and temperature (37°C).

-

Treatment: this compound is added to the collagen solution at the desired concentration. A control group with the vehicle (the solvent for the peptide) is also prepared.

-

Turbidity Measurement: The change in turbidity of the solutions is monitored over time using a spectrophotometer at a wavelength where light scattering by collagen fibrils is significant (e.g., 340 nm).

-

Data Analysis: The resulting turbidity-time curves are analyzed to determine the lag time (the time before fibril formation begins) and the rate of fibril growth. A delay in the lag time or a decrease in the rate of fibril growth in the presence of this compound would indicate its regulatory effect on collagen fibrillogenesis.

Transmission Electron Microscopy (TEM) of a 3D Human Skin Model

This protocol outlines the general steps for visualizing the effect of this compound on collagen fibril organization in a three-dimensional skin model.

Methodology:

-

Culture of 3D Skin Model: A 3D human skin equivalent model is cultured according to standard protocols.

-

Treatment: The skin model is treated topically with a formulation containing this compound (e.g., 0.01% w/v) or a placebo formulation for a specified period.

-

Sample Preparation for TEM:

-

Fixation: Small biopsies of the skin model are fixed in a solution of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).

-

Post-fixation: The samples are post-fixed in osmium tetroxide.

-

Dehydration: The samples are dehydrated through a graded series of ethanol (B145695) concentrations.

-

Embedding: The dehydrated samples are embedded in an epoxy resin.

-

-

Ultrathin Sectioning: Ultrathin sections (approximately 70-90 nm) are cut from the embedded tissue using an ultramicrotome.

-

Staining: The sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

-

Imaging: The stained sections are examined using a transmission electron microscope to visualize the collagen fibrils in the dermal layer.

-

Analysis: The diameter, spacing, and overall organization of the collagen fibrils are analyzed and compared between the this compound-treated and placebo-treated samples.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following is a generalized protocol for the synthesis of this compound (Lys-Asp-Ile-Cit-NH2) using Fmoc/tBu solid-phase chemistry.

Figure 3. General workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Rink Amide resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The first amino acid, Fmoc-Citrulline-OH, is activated using a coupling agent (e.g., HBTU, HATU) and coupled to the deprotected resin.

-

Repetitive Cycles: The steps of Fmoc deprotection and amino acid coupling are repeated for each subsequent amino acid in the sequence: Isoleucine (Ile), Aspartic Acid (Asp with a t-butyl side-chain protecting group), and Lysine (Lys with a Boc side-chain protecting group).

-

Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Isolation: The crude peptide is precipitated in cold diethyl ether, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is obtained as a lyophilized powder.

Conclusion

This compound presents a targeted approach to counteracting the age-related decline in skin's structural integrity. By mimicking the function of decorin, it effectively regulates collagen fibrillogenesis, leading to a more organized and stable extracellular matrix. The available clinical and in vitro data support its efficacy in improving skin suppleness and microtopography. For researchers and professionals in drug and cosmetic development, this compound represents a promising active ingredient for formulations aimed at addressing the signs of cutaneous aging. Further research to elucidate the precise molecular interactions with collagen and to conduct larger-scale clinical trials would be beneficial to fully characterize its potential.

References

- 1. relabaima.uniwa.gr [relabaima.uniwa.gr]

- 2. peptide.com [peptide.com]

- 3. Collagen I Self-Assembly: Revealing the Developing Structures that Generate Turbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The efficacy study of the combination of tripeptide-10-citrulline and acetyl hexapeptide-3. A prospective, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Standard Preparation Protocol of Human Skin Samples for Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emergence of Decorin-Like Peptides: A Technical Guide to Their Discovery, Development, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decorin, a small leucine-rich proteoglycan (SLRP), has garnered significant attention for its multifaceted roles in tissue homeostasis, cancer biology, and inflammatory responses.[1][2] Its ability to interact with a wide array of molecules, including collagens and receptor tyrosine kinases (RTKs), has made it a compelling target for therapeutic development.[1][3] This has led to the exploration and creation of decorin-like peptides, smaller synthetic molecules that mimic the biological activities of the full-length protein. This technical guide provides an in-depth overview of the discovery and development of these peptides, detailing their mechanisms of action through various signaling pathways, presenting key quantitative data, and outlining the experimental protocols used for their characterization.

Discovery and Development of Decorin and Decorin-Like Peptides

The Discovery of Decorin

Decorin was first identified and named for its ability to "decorate" collagen fibrils, playing a crucial role in regulating collagen fibrillogenesis and maintaining the structural integrity of the extracellular matrix (ECM).[1][4] It is a proteoglycan with a protein core of approximately 40 kDa, characterized by the presence of twelve leucine-rich repeats (LRRs).[4] A single glycosaminoglycan (GAG) chain, typically chondroitin (B13769445) sulfate (B86663) or dermatan sulfate, is attached to its N-terminus.[1] Beyond its structural role, subsequent research revealed that decorin can sequester and modulate the activity of growth factors, most notably Transforming Growth Factor-beta (TGF-β).[1][5]

The Advent of Decorin-Like Peptides

The therapeutic potential of decorin is limited by its large size and potential for immunogenicity. This prompted researchers to identify the specific domains within the decorin protein core responsible for its biological activities. The rationale was that smaller, synthetic peptides mimicking these binding sites could offer improved pharmacokinetic properties and targeted efficacy.[1][6] This has led to the development of several decorin-like peptides.

One notable example is Tripeptide-10 Citrulline , a synthetic tetrapeptide that mimics the collagen-binding site of decorin.[7][8] It has been shown to regulate collagen fibrillogenesis and improve the uniformity of collagen fiber diameter, finding applications in cosmetics to enhance skin suppleness.[8][9]

Another significant decorin-like peptide is the nonapeptide LHERHLNNN . This peptide was identified from the inner surface of decorin and exhibits a high binding affinity for collagen I.[10] Its potential applications lie in the development of biomaterials for regenerative medicine, where it can be used to functionalize materials to promote specific cellular interactions.[6][10]

Furthermore, research has identified a peptide sequence from the N-terminal domain of decorin (amino acids 31-71) that retains the ability to bind and inhibit myostatin, a negative regulator of muscle growth.[11] This discovery opens avenues for the development of therapies for muscle-wasting diseases.

Signaling Pathways Modulated by Decorin and Decorin-Like Peptides

Decorin exerts its pleiotropic effects by interacting with and modulating several key signaling pathways. Decorin-like peptides are designed to recapitulate these interactions.

TGF-β Signaling Pathway

Decorin is a well-established antagonist of TGF-β signaling.[1][5] By binding directly to TGF-β, decorin prevents it from interacting with its receptors, thereby inhibiting downstream signaling cascades that are often implicated in fibrosis and cancer progression.[5][12]

Receptor Tyrosine Kinase (RTK) Signaling Pathways

Decorin functions as a pan-RTK inhibitor, directly binding to and downregulating several RTKs, including the Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (Met), and Insulin-like Growth Factor Receptor I (IGF-IR).[1][13] This inhibition leads to the suppression of downstream pro-survival and proliferative signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[14]

p21-Mediated Cell Cycle Arrest

Decorin can induce cell cycle arrest at the G1 phase by upregulating the expression of the cyclin-dependent kinase inhibitor p21.[15][16] This effect is a key mechanism behind decorin's anti-tumor activity.[17]

Quantitative Data

The following tables summarize key quantitative data related to the binding affinities and biological activities of decorin and decorin-like peptides.

| Ligand | Receptor/Binding Partner | Dissociation Constant (Kd) | Reference |

| Decorin | Met-Fc | ~2.2 nM | [18] |

| Decorin Protein Core | Met-Fc | ~1.5 nM | [18] |

| Decorin | Fibrillar Collagen Type I | ~0.25 nM | [18] |

| Decorin Protein Core | Fibrillar Collagen Type I | ~0.28 nM | [18] |

| Decorin-derived peptide (LRELHLNNN) | Collagen Type I | 0.17 µM | [19] |

| Decorin-derived peptide (SILY) | Collagen Type I | 0.86 µM | [19] |

| Compound | Cell Line | IC50 | Reference |

| Decorin | SKOV3 (Ovarian Cancer) | 150 - 400 µg/ml | [15] |

| Decorin | 2774 (Ovarian Cancer) | 150 - 400 µg/ml | [15] |

| Decorin | Dystrophic mdx and γ-sarcoglycan(-/-) mice (in vivo) | Not Applicable (Maximal effect at 18 days post-injection) | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of decorin-like peptides.

General Experimental Workflow

Peptide Synthesis

Decorin-like peptides are typically synthesized using either solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis.[20] For instance, this compound can be produced through the reaction of citrulline with Tripeptide-10, which is a synthetic peptide composed of aspartic acid, isoleucine, and lysine.[21] The synthesis of citrullinated peptides involves the post-translational modification of arginine residues by peptidylarginine deiminases (PADs) or by direct incorporation of citrulline during chemical synthesis.[22]

In Vitro Collagen Fibrillogenesis Assay

This assay is used to assess the ability of decorin-like peptides to modulate the formation of collagen fibrils. The process is monitored by measuring the turbidity of a collagen solution over time.[8][23]

-

Principle: Collagen self-assembly into fibrils causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at a specific wavelength (e.g., 313 nm).

-

General Protocol:

-

Prepare a solution of type I collagen in a suitable buffer (e.g., phosphate-buffered saline).

-

Add the decorin-like peptide at various concentrations to the collagen solution.

-

Initiate fibrillogenesis by adjusting the temperature and pH (e.g., incubating at 37°C).

-

Monitor the change in absorbance at regular intervals using a spectrophotometer.

-

The rate and extent of fibrillogenesis are determined from the resulting turbidity curves.[23]

-

Solid-Phase Binding Assay

This assay is employed to quantify the interaction between a decorin-like peptide and its binding partner (e.g., collagen).[1][7]

-

Principle: One molecule is immobilized on a solid support (e.g., a microplate well), and the binding of a second, soluble molecule is detected, often using an antibody-based method (ELISA).

-

General Protocol:

-

Coat the wells of a 96-well plate with the immobilized protein (e.g., collagen I).

-

Block non-specific binding sites with a blocking agent (e.g., bovine serum albumin).

-

Add serial dilutions of the decorin-like peptide to the wells and incubate.

-

Wash the wells to remove unbound peptide.

-

Detect the bound peptide using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate for the enzyme and measure the resulting colorimetric signal, which is proportional to the amount of bound peptide.[1][24]

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the effect of decorin-like peptides on cell viability and proliferation.[2][14]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the decorin-like peptide for a specified period.

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.[2][13]

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways modulated by decorin-like peptides, such as p21.[15][25]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

General Protocol for p21 Detection:

-

Lyse cells treated with the decorin-like peptide to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE (a 12-15% gel is often recommended for the small p21 protein).[25]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p21.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.[15][26]

-

Conclusion

The discovery and development of decorin-like peptides represent a promising strategy for harnessing the therapeutic potential of decorin in a more targeted and efficient manner. These peptides have demonstrated efficacy in modulating key biological processes, including collagen fibrillogenesis and cell signaling pathways implicated in cancer and fibrosis. The continued exploration of their structure-activity relationships, coupled with robust preclinical and clinical evaluation, will be crucial in translating these promising molecules into novel therapeutics. This guide provides a foundational understanding of the core principles, quantitative data, and experimental approaches that underpin this exciting field of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Creative Peptides [creative-peptides.com]

- 13. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. origene.com [origene.com]

- 16. Decorin inhibits proliferation and metastasis in human bladder cancer cells by upregulating P21 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Decorin‐mediated oncosuppression – a potential future adjuvant therapy for human epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Targeting Collagen for Diagnostic Imaging and Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. KR102177642B1 - Process for the Preparation of Tripeptide - Google Patents [patents.google.com]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. Citrullinated Peptide Synthesis [biosyn.com]

- 23. Effects of decorin proteoglycan on fibrillogenesis, ultrastructure, and mechanics of type I collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Modulatory Effect of Tripeptide-10 Citrulline on Extracellular Matrix Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of the extracellular matrix (ECM) is paramount for skin health and appearance. With age, the organization of crucial ECM components, particularly collagen fibrils, becomes compromised, leading to reduced skin elasticity and the formation of wrinkles. Tripeptide-10 citrulline, a synthetic tetrapeptide, has emerged as a promising bioactive ingredient that mimics the function of decorin, a key proteoglycan in regulating collagen fibrillogenesis. This technical guide provides an in-depth analysis of the effects of this compound on ECM organization, presenting quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction

The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to cells and tissues. In the skin, the ECM is primarily composed of collagen, elastin, and proteoglycans, which together confer tensile strength, elasticity, and hydration. Decorin, a small leucine-rich proteoglycan (SLRP), plays a critical role in maintaining ECM homeostasis by binding to collagen fibrils and regulating their assembly, diameter, and spacing.[1] As skin ages, the levels of functional decorin decrease, leading to disorganized and thickened collagen bundles, which manifests as a loss of skin suppleness and the appearance of wrinkles.[2]

This compound is a synthetic tetrapeptide designed to mimic the collagen-binding motif of decorin.[2] By acting as a decorin mimetic, this peptide helps to regulate collagen fibrillogenesis, promoting a more uniform and organized collagen network, thereby improving the biomechanical properties of the skin.[2] This guide will delve into the scientific evidence supporting the efficacy of this compound in modulating ECM organization.

Mechanism of Action: A Decorin Mimetic

This compound functions by substituting for the age-related loss of functional decorin.[2] It binds to collagen fibrils, influencing their spatial arrangement and ensuring uniformity in their diameter.[2] This regulation of collagen fibrillogenesis leads to a more cohesive and stable collagen network, which is characteristic of younger, healthier skin.[2]

Signaling Pathway

While the precise signaling cascade initiated by this compound is not fully elucidated, its decorin-mimetic action suggests an influence on pathways that regulate ECM synthesis and organization. Decorin is known to modulate the activity of Transforming Growth Factor-beta (TGF-β), a potent stimulator of collagen production.[3][4] By organizing newly synthesized collagen, this compound likely contributes to a feedback mechanism that maintains ECM homeostasis.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in improving ECM organization and skin properties has been demonstrated in both in vitro and in vivo studies.

In Vitro Studies

An in vitro study on a tridimensional human skin model treated with 0.01% this compound showed a significant influence on the diameter of collagen fibers, making them thinner and more uniform.[5][6]

Clinical Studies

A clinical study involving 22 female volunteers (ages 40-58) demonstrated a significant increase in skin suppleness after 28 days of applying a cream containing 5% of a this compound preparation.[6] Another prospective, randomized, controlled study by Raikou et al. (2017) evaluated the effects of a cream with this compound on skin microtopography and transepidermal water loss (TEWL).[7][8]

Table 1: Clinical Efficacy of this compound on Skin Suppleness

| Parameter | Treatment Group (n=22) | Placebo Group (n=21) | Duration | Outcome | Reference |

| Skin Suppleness | 5% Decorinyl® functional ingredient | Placebo cream | 28 days | 54% increase in the appearance of skin suppleness | [2][9] |

Table 2: Effect of this compound on Skin Microtopography (cR2 and cR3 parameters)

| Time Point | Treatment Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value | Reference |

| cR2 (Mean Roughness) | [7][8] | |||

| Day 0 | 118.8 ± 10.2 | 119.1 ± 9.8 | > 0.05 | |

| Day 20 | 122.4 ± 11.1 | 124.5 ± 10.5 | > 0.05 | |

| Day 40 | 115.3 ± 9.9 | 123.8 ± 10.1 | < 0.05 | |

| Day 60 | 110.1 ± 9.5 | 122.9 ± 9.9 | < 0.01 | |

| cR3 (Maximum Roughness) | [7][8] | |||

| Day 0 | 165.2 ± 15.4 | 166.3 ± 14.9 | > 0.05 | |

| Day 20 | 169.8 ± 16.1 | 172.1 ± 15.3 | > 0.05 | |

| Day 40 | 159.7 ± 14.8 | 171.5 ± 15.1 | < 0.05 | |

| Day 60 | 152.4 ± 14.1 | 170.2 ± 14.8 | < 0.01 |

Table 3: Effect of this compound on Transepidermal Water Loss (TEWL)

| Time Point | Treatment Group (Mean ± SD) g/m²/h | Placebo Group (Mean ± SD) g/m²/h | p-value | Reference |

| Day 0 | 12.5 ± 2.1 | 12.8 ± 2.3 | > 0.05 | [7][8] |

| Day 20 | 11.9 ± 1.9 | 12.6 ± 2.2 | > 0.05 | |

| Day 40 | 11.2 ± 1.8 | 12.5 ± 2.1 | < 0.05 | |

| Day 60 | 10.8 ± 1.7 | 12.4 ± 2.0 | < 0.01 |

Experimental Protocols

In Vitro Collagen Fibrillogenesis Assay

This assay measures the ability of a substance to influence the formation of collagen fibrils from a solution of collagen monomers, which can be monitored by measuring the turbidity of the solution over time.[10][11][12]

Protocol:

-

A solution of Type I collagen is prepared in a suitable acidic buffer (e.g., 0.1 M acetic acid) at a concentration of 1 mg/mL.[10]

-

The collagen solution is mixed with a buffer to neutralize the pH and initiate fibrillogenesis.

-

This compound is added to the experimental samples at the desired concentration (e.g., 0.01%).[6] A control group without the peptide is also prepared.

-

The samples are incubated at 37°C in a spectrophotometer.

-

The absorbance (turbidity) of the samples is measured at a specific wavelength (e.g., 340 nm) at regular time intervals.

-

The data is plotted as absorbance versus time to generate fibrillogenesis curves.

Transmission Electron Microscopy (TEM) of Collagen Fibrils

TEM is used to visualize the ultrastructure of collagen fibrils and measure their diameter.[13][14][15]

Protocol:

-

Skin biopsies or 3D skin models are fixed in a solution of glutaraldehyde (B144438) and paraformaldehyde.

-

The samples are post-fixed in osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in resin.

-

Ultrathin sections (e.g., 70 nm) are cut using an ultramicrotome and mounted on copper grids.

-

The sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

-

The grids are examined using a transmission electron microscope.

-

Digital images of collagen fibrils in cross-section are captured.

-

The diameter of a large number of fibrils is measured using image analysis software.

Clinical Assessment of Skin Properties

Skin surface roughness is evaluated using a non-invasive imaging system like the Visioscan® VC 98.[16][17][18] This instrument uses a special UV-A light video camera to capture high-resolution images of the skin surface. The software then calculates various parameters, including cR2 (mean roughness) and cR3 (maximum roughness).

TEWL, an indicator of skin barrier function, is measured using a Tewameter®.[5][19][20] This device measures the water vapor gradient on the skin surface, providing a quantitative measure of water evaporation in g/m²/h.

References

- 1. The role of decorin in collagen fibrillogenesis and skin homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new decorin-like tetrapeptide for optimal organization of collagen fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. skinanalysis.com.au [skinanalysis.com.au]

- 6. daltosur.com [daltosur.com]

- 7. The efficacy study of the combination of tripeptide-10-citrulline and acetyl hexapeptide-3. A prospective, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. relabaima.uniwa.gr [relabaima.uniwa.gr]

- 9. researchgate.net [researchgate.net]

- 10. Collagen I Self-Assembly: Revealing the Developing Structures that Generate Turbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of in vitro collagen fibril assembly. Kinetic and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electron microscopy of collagen fibril structure in vitro and in vivo including three-dimensional reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Standard Preparation Protocol of Human Skin Samples for Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. enviroderm.co.uk [enviroderm.co.uk]

- 17. researchgate.net [researchgate.net]